2-(Acetylamino)-5-nitrophenyl acetate
Description
2-(Acetylamino)-5-nitrophenyl acetate is an aromatic compound featuring an acetamide group at the 2-position, a nitro group at the 5-position, and an acetate ester moiety. This structure confers unique physicochemical properties, including moderate polarity due to the nitro and acetamide groups, and hydrolytic susceptibility from the ester linkage.
Properties
CAS No. |
304667-95-6 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.2g/mol |
IUPAC Name |
(2-acetamido-5-nitrophenyl) acetate |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(12(15)16)5-10(9)17-7(2)14/h3-5H,1-2H3,(H,11,13) |
InChI Key |
BRCXEYUOIPWVCU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Substituent Positions |
|---|---|---|---|---|
| 2-(Acetylamino)-5-nitrophenyl acetate | Not reported | C10H10N2O5 | Acetamide, Nitro, Acetate ester | 2 (AcNH), 5 (NO2) |
| 1-(2-Amino-6-nitrophenyl)ethanone | 56515-63-0 | C8H8N2O3 | Amino, Nitro, Ketone | 2 (NH2), 6 (NO2) |
| Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate | Not reported | C10H11NO5 | Hydroxyl, Nitro, Ethyl ester | 2 (OH), 5 (NO2) |
| N-[2-(Dimethylamino)-5-nitrophenyl]acetamide | 5367-36-2 | C10H13N3O3 | Dimethylamino, Nitro, Acetamide | 2 (NMe2), 5 (NO2) |
| N-(2-Methoxy-4-nitrophenyl)acetamide | 21353-89-9 | C9H10N2O4 | Methoxy, Nitro, Acetamide | 2 (OMe), 4 (NO2) |
Key Observations:
- Ester vs. Amide Linkages: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () contains an ethyl ester, which is more lipophilic and slower to hydrolyze than the acetate ester in the target compound .
- Electron-Donating vs. Withdrawing Groups: The methoxy group in N-(2-Methoxy-4-nitrophenyl)acetamide () is electron-donating, stabilizing the aromatic ring against electrophilic attack, whereas the nitro group in the target compound is strongly electron-withdrawing, directing reactivity to specific positions .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
